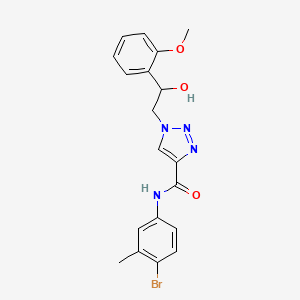

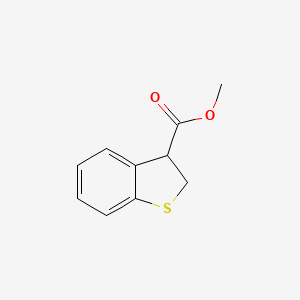

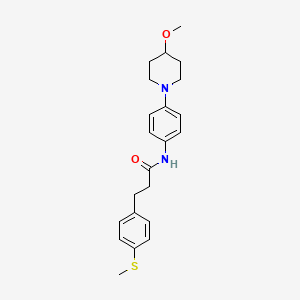

![molecular formula C16H11ClN4O B2750920 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 98123-77-4](/img/structure/B2750920.png)

6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

Overview

Description

The compound “6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus . This class of compounds has attracted significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Scientific Research Applications

Anticancer and Antimicrobial Properties

Research has revealed that derivatives of [1,2,4]triazolo[3,4-a]phthalazine, including those similar to 6-Chloro-3-(4-methoxyphenyl), have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For instance, N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines demonstrated significant inhibition activity against HCT 116 cancer cell line and also exhibited antimicrobial activities (Kumar, Kurmarayuni, Indupalli, Pallapati, & Bollikolla, 2019).

Positive Inotropic Agents

Another study synthesized derivatives of [1,2,4]triazolo[3,4-a]phthalazine that were evaluated as positive inotropic agents, indicating potential applications in cardiac function improvement. These compounds showed better in vitro activity than existing drugs like milrinone (Wu, Sun, Ma, Che, Song, Cui, & Piao, 2013).

Benzodiazepine Receptor Ligands

Some derivatives have been shown to interact with benzodiazepine receptors, indicating potential applications in the modulation of neurotransmission and as anxiolytics. For example, certain 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines demonstrated promising anxiolytic activity without the side effects common to classical benzodiazepines (Tarzia, Occelli, Toja, Barone, Corsico, Gallico, & Luzzani, 1988).

Anticonvulsant Properties

Moreover, research on 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines has shown significant anticonvulsant activity. This suggests potential applications in the treatment of seizures, with some compounds showing effective doses and protective indexes comparable to or better than standard treatments (Zhang, Guan, Sun, Wei, Chai, & Quan, 2009).

Anti-Inflammatory Activity

Additionally, synthesized derivatives of 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine have demonstrated potent anti-inflammatory activity. Certain compounds exhibited higher inhibition rates than reference drugs like Ibuprofen, pointing towards potential applications in anti-inflammatory therapies (Sun, Hu, Deng, Wei, Sun, & Quan, 2010).

Future Directions

The future directions for research on “6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine” and similar compounds could involve further exploration of their diverse pharmacological activities, development of new synthetic approaches, and in-depth study of their structure-activity relationships . This could potentially lead to the design and development of new target-oriented drugs for the treatment of various diseases .

properties

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O/c1-22-11-8-6-10(7-9-11)15-18-19-16-13-5-3-2-4-12(13)14(17)20-21(15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGVCXDOKBSJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

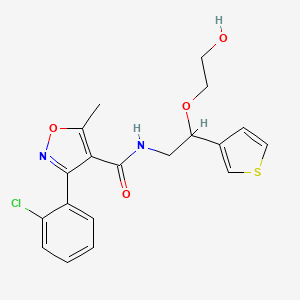

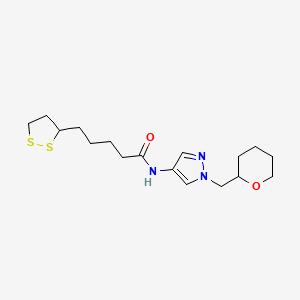

![N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2750840.png)

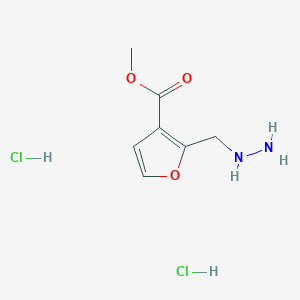

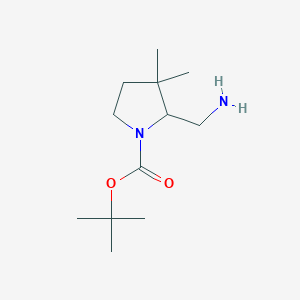

![8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2750847.png)

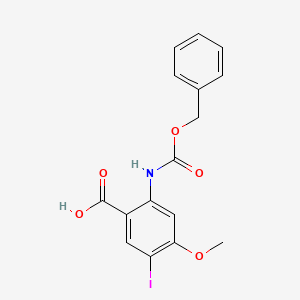

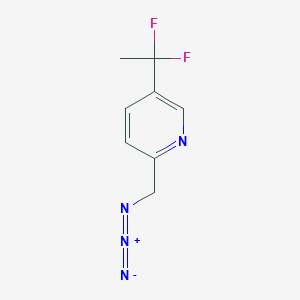

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2750848.png)

![N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2750854.png)